molecular formula C19H20N2O2 B2671887 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole CAS No. 838865-25-1

1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole

Cat. No.: B2671887
CAS No.: 838865-25-1
M. Wt: 308.381
InChI Key: XMVFSPDKGOQMTG-UHFFFAOYSA-N
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Description

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is an organic compound that features a benzimidazole core linked to an allyl-substituted methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding saturated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction could produce saturated derivatives.

Scientific Research Applications

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For example, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . Molecular docking studies and in vitro assays are commonly used to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(4-Allyl-2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazole is unique due to its specific combination of functional groups and the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-3-6-15-9-10-18(19(13-15)22-2)23-12-11-21-14-20-16-7-4-5-8-17(16)21/h3-5,7-10,13-14H,1,6,11-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFSPDKGOQMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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